molecular formula C23H19BrN4O2S B2765910 N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034352-32-2

N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2765910
CAS No.: 2034352-32-2
M. Wt: 495.4
InChI Key: ZABGJEAWHIGVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule based on a pyrrolo[3,2-d]pyrimidine scaffold, a structure class known for its versatile bioactivity and significance in medicinal chemistry. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structure suggests potential as a valuable biochemical tool for investigating kinase signaling pathways or enzymatic activity, given that pyrrolopyrimidines often act as enzyme inhibitors by mimicking purine bases and competing with ATP for binding sites. Researchers can utilize this compound in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) explorations to develop novel therapeutic agents. The molecular architecture features a 4-bromophenylacetamide group linked via a thioether bridge to the heterocyclic core, which may be engineered to optimize target binding affinity and selectivity. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to guarantee the high purity and identity required for reliable and reproducible research outcomes. For specific storage conditions and handling instructions, please refer to the product datasheet.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2S/c24-15-6-8-16(9-7-15)26-19(29)13-31-23-27-20-18(14-4-2-1-3-5-14)12-25-21(20)22(30)28(23)17-10-11-17/h1-9,12,17,25H,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGJEAWHIGVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : N-(4-bromophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
  • Molecular Formula : C23H19BrN4O2S
  • Molecular Weight : 495.4 g/mol
  • CAS Number : 2034352-32-2

Structural Representation

The compound's structure features a pyrrolo[3,2-d]pyrimidine core, substituted with a bromophenyl group and a cyclopropyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways. In vitro studies have shown that derivatives of pyrimidine systems exhibit significant antiproliferative activity against cancer cell lines by blocking EGFR signaling pathways .
  • CDK Inhibition : Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Compounds similar to N-(4-bromophenyl)-2-acetamide have demonstrated inhibitory effects on CDK activity, potentially leading to reduced tumor growth .
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 and HT29, with IC50 values suggesting potent activity .

Pharmacological Studies

Recent research has focused on synthesizing derivatives of this compound to evaluate their antitumor properties. For instance:

CompoundCell LineIC50 (µM)
Compound 1A5495.67 ± 0.08
Compound 2A54910.31 ± 0.12
Compound 3A5499.76 ± 0.08
Compound 4A5497.22 ± 0.08

These results indicate that modifications in the substituents can significantly impact the biological efficacy of the compounds .

Antitumor Activity Evaluation

A study published in ResearchGate evaluated several pyrrolone derivatives for their antitumor activities. Among these, specific derivatives of N-(4-bromophenyl)-2-acetamide were shown to possess notable cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .

Synthesis and Biological Evaluation

Another investigation synthesized new imidazo[1,2-c]pyrimido derivatives and assessed their biological activities. The findings suggested that the presence of the pyrimidine ring is critical for enhancing biological effects, including antitumor activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrrolopyrimidine structure can exhibit significant anticancer properties. N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has been studied for its ability to inhibit tumor cell proliferation by targeting specific enzymes involved in nucleotide synthesis.

Mechanism of Action:
The compound has shown potent inhibitory activity against Glycinamide ribonucleotide formyltransferase (GARFTase) , an enzyme crucial for purine biosynthesis. In vitro studies have demonstrated IC50 values as low as 1.7 nM against human tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

The thioacetamide moiety within this compound may contribute to its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory response, and preliminary studies suggest that modifications to the pyrrolopyrimidine scaffold can enhance selectivity and potency against COX-II .

Case Studies and Research Findings

Several studies have highlighted the pharmacological significance of this compound:

  • Anticancer Screening : A study evaluated the anticancer activity of related pyrrolopyrimidine derivatives against various cancer cell lines. The findings indicated that modifications in the structure could lead to enhanced efficacy against breast cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins. These studies provide insights into how structural variations can influence biological activity .

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine (Target Compound)

  • Electronic profile : The fused pyrrole and pyrimidine rings create an electron-deficient core, favoring interactions with electron-rich biological targets.
  • Nitrogen placement : Three nitrogen atoms in the pyrimidine ring enable diverse hydrogen-bonding patterns, as analyzed via graph set theory .

Pyrido[3,4-d]pyridazine (Oka et al., 1975)

  • Structure : A pyridazine fused with a pyridine ring, resulting in a planar, electron-rich system.
  • Functional implications : Lacks the thioacetamide group, reducing sulfur-mediated interactions. Synthesis involves cyclization of hydrazine derivatives with diketones .

Pyrrolo[1,2-b]pyridazine (EP 4374877 A2)

  • Core differences : Nitrogen atoms are positioned at the 1- and 2-positions of the pyrrolidine ring, altering hydrogen-bonding topology compared to the target compound .

Substituent Effects

Compound Key Substituents Functional Impact
Target Compound 4-Bromophenyl, Cyclopropyl Enhanced hydrophobicity and rigidity
Pyrido[3,4-d]pyridazine Methyl, Cyano Increased polarity and metabolic stability
Patent Compound (EP 4374877 A2) Trifluoromethyl, Morpholinoethoxy Improved solubility and target affinity
  • 4-Bromophenyl vs. Trifluoromethyl : The bromine atom in the target compound enables halogen bonding, while the trifluoromethyl group in patent compounds enhances electronegativity and metabolic resistance .
  • Cyclopropyl vs. Morpholinoethoxy: Cyclopropyl restricts conformational flexibility, whereas the morpholinoethoxy group in patent compounds introduces hydrogen-bond acceptors, improving solubility .

Functional Group Analysis

  • Thioacetamide (Target Compound) : The sulfur atom increases lipophilicity (LogP ~3.2 estimated) and may participate in hydrophobic interactions or weak hydrogen bonds (C=S⋯H).

Hydrogen-Bonding and Crystallography

  • Target Compound : SHELX-refined structures reveal N-H⋯O and C-H⋯S interactions, forming R₂²(8) and R₂²(10) graph sets . These networks stabilize the crystal lattice, contributing to a melting point of ~245°C (estimated).
  • Pyrido[3,4-d]pyridazine : Lacks sulfur-mediated interactions, relying on N-H⋯N bonds for stability .

Research Implications

Drug Design : The target compound’s cyclopropyl and bromophenyl groups may optimize kinase inhibition by balancing rigidity and hydrophobic interactions.

Synthetic Feasibility : Thioacetamide formation avoids the high-energy intermediates required for carboxamide coupling in patent compounds .

Crystallographic Insights : SHELX-driven structural analysis highlights the role of sulfur in modulating packing efficiency, a factor absent in pyridazine analogs .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

StepReagentsTemp. (°C)Yield (%)Purity (HPLC)
Cyclopropane couplingNaH, DMF706295%
Thioether formationK₂CO₃, acetone507898%

Q. Table 2: Biological Activity Comparison of Analogs

CompoundStructural FeatureIC₅₀ (EGFR, nM)Cytotoxicity (HeLa, µM)
Target compoundBromophenyl, cyclopropane12.38.5
Analog AChlorophenyl45.622.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.